N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide

Description

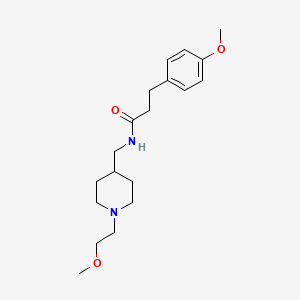

N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound characterized by a piperidine core substituted with a 2-methoxyethyl group and a propanamide side chain linked to a 4-methoxyphenyl moiety.

Properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3/c1-23-14-13-21-11-9-17(10-12-21)15-20-19(22)8-5-16-3-6-18(24-2)7-4-16/h3-4,6-7,17H,5,8-15H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOBAKRXXZQIAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may influence its interactions with various biological targets, making it a subject of interest in pharmacological research.

The molecular formula of this compound is C19H30N2O3, with a molecular weight of 334.5 g/mol. Its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H30N2O3 |

| Molecular Weight | 334.5 g/mol |

| CAS Number | 953930-42-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The piperidine moiety is known for its role in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. This interaction may lead to various pharmacological effects, including potential antidepressant and anxiolytic properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may possess antimicrobial effects, potentially inhibiting the growth of certain bacterial strains.

- Anticancer Potential : The compound's structural features may allow it to interfere with cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival.

- Neuropharmacological Effects : Given its piperidine structure, this compound may influence neurotransmitter systems, which could lead to therapeutic effects in mood disorders.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of related compounds:

- Dopamine Receptor Affinity : A study on similar piperidine derivatives demonstrated significant binding affinity to dopamine D2 receptors, suggesting potential applications in treating schizophrenia and other dopamine-related disorders .

- In Vitro Studies : In vitro assays have shown that modifications in the piperidine structure can significantly alter the compound’s binding affinity and selectivity towards various receptors .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds can be useful:

| Compound Name | Biological Activity | Binding Affinity (Ki) |

|---|---|---|

| This compound | Potential antimicrobial and anticancer effects | Not yet determined |

| 1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | High affinity for D2 receptors | Ki = 54 nM |

Comparison with Similar Compounds

Piperidine Substituents

N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f)

- Structure : Features a piperidine-ethoxy linker to the phenylpropanamide core.

- Key Differences : Lacks the 2-methoxyethyl group on the piperidine, which may reduce polarity compared to the target compound.

- Physical Properties : Melting point = 116.8–117.8°C; yield = 61.9% .

N-(1-Benzylpiperidin-4-yl)-N-(4-chloro-3-methoxyphenyl)propionamide (34) Structure: Piperidine substituted with a benzyl group and a chloro-methoxyphenyl propanamide.

Aromatic Group Variations

3-Chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide

- Structure : Incorporates a sulfonyl-piperidine group and a chloro-substituted aromatic ring.

- Key Differences : The sulfonyl group enhances electronegativity, likely altering solubility and metabolic stability relative to the target compound’s methoxyphenyl group .

(S)-N-[[1-(4-Fluorophenyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamide ((S)-9f)

- Structure : Combines indole, ureido, and methoxyphenyl groups.

- Key Differences : The indole and ureido moieties confer distinct hydrogen-bonding capabilities, which may enhance receptor affinity compared to the target compound’s simpler propanamide chain .

Pharmacological and Regulatory Considerations

- Regulatory Status: While piperidine-propanamide derivatives like ocfentanil and furanylfentanyl are controlled under international drug conventions (), the target compound lacks direct scheduling, likely due to its distinct substituents and non-opioid profile .

Q & A

Basic Research Questions

Optimizing Synthesis Yield and Purity Q: What methodological strategies are recommended for improving yield and purity during the synthesis of this compound? A: Key strategies include:

- Using catalysts like triethylamine to enhance reaction efficiency in solvents such as dichloromethane or tetrahydrofuran .

- Strict control of reaction temperature (e.g., 0–25°C) and time (12–24 hours) to minimize side reactions .

- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product .

Structural Confirmation Techniques Q: Which analytical methods are most effective for confirming the compound’s structure? A: A combination of:

- NMR spectroscopy (1H/13C) to verify proton environments and carbon backbone .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography (if crystalline) to resolve 3D conformation and stereochemistry .

Initial Pharmacological Screening Q: How should researchers design in vitro assays to evaluate this compound’s bioactivity? A:

- Use receptor-binding assays (e.g., radioligand displacement) to assess affinity for targets like opioid or formyl peptide receptors .

- Conduct cell-based assays (e.g., cAMP modulation or calcium flux) to evaluate functional activity .

- Prioritize targets based on structural analogs (e.g., piperidine and methoxyphenyl moieties in known bioactive compounds) .

Functional Group Reactivity Q: How do the methoxy and amide groups influence this compound’s chemical behavior? A:

- The methoxy group enhances solubility and modulates electronic effects, affecting binding to aromatic receptors .

- The amide linkage participates in hydrogen bonding, critical for target interactions, but may hydrolyze under acidic/basic conditions, requiring stability testing .

Purity Assessment Protocols Q: What methods are recommended for determining purity? A:

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- TLC (silica gel, ethyl acetate:methanol 9:1) to monitor reaction progress .

Advanced Research Questions

Structure-Activity Relationship (SAR) Design Q: How can SAR studies be systematically conducted for this compound? A:

- Synthesize analogs with variations in the piperidine ring (e.g., substituent position) and methoxyphenyl chain (e.g., halogenation) .

- Compare bioactivity data using pharmacophore modeling to identify critical binding motifs .

- Reference structural analogs (e.g., N-(4-fluorophenyl)-3-(4-methylthio)propanamide) to benchmark activity .

Metabolic Stability Evaluation Q: What methodologies assess this compound’s metabolic stability in preclinical studies? A:

- Liver microsome assays (human/rodent) to measure half-life (t1/2) and intrinsic clearance .

- CYP450 inhibition assays to identify metabolic pathways vulnerable to enzyme interactions .

- LC-MS/MS to quantify metabolites after incubation with NADPH-fortified microsomes .

Computational Modeling for Target Interaction Q: How can molecular docking guide the identification of biological targets? A:

- Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., opioid receptors) based on fentanyl analog data .

- Validate docking poses with molecular dynamics simulations (50 ns trajectories) to assess binding stability .

- Cross-reference with mutagenesis studies to confirm critical residue interactions .

Stability Under Physiological Conditions Q: How should researchers evaluate the compound’s stability in biological matrices? A:

- Forced degradation studies : Expose the compound to pH 1–13, heat (40–60°C), and oxidative (H2O2) conditions, followed by HPLC analysis .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify intact compound via LC-MS .

Elucidating Mechanism of Action Q: What advanced techniques can identify this compound’s molecular targets? A:

- Photoaffinity labeling with a radiolabeled analog to crosslink and isolate target proteins .

- CRISPR-Cas9 knockout screens to identify genes essential for compound activity .

- Thermal proteome profiling (TPP) to detect target engagement in cellular lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.